![molecular formula C14H19ClF3NO B5145634 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective dopamine receptor D4 antagonist and has been used in various studies to investigate its potential applications in treating neurological disorders. In
Wissenschaftliche Forschungsanwendungen
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride has been used in various scientific research studies to investigate its potential applications in treating neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been found to selectively block dopamine receptor D4, which is implicated in various neurological disorders.
Wirkmechanismus
The mechanism of action of 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride involves selective blocking of dopamine receptor D4. This receptor is involved in various neurological processes such as cognition, emotion, and motor function. By selectively blocking this receptor, the compound can potentially modulate these processes and improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride has various biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is implicated in cognitive processes such as working memory and attention. Additionally, it has been found to reduce the release of dopamine in the nucleus accumbens, which is implicated in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride in lab experiments is its selectivity for dopamine receptor D4. This allows for targeted modulation of neurological processes that are implicated in various disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are various future directions for research involving 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride. One potential direction is investigating its potential applications in treating other neurological disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound. Finally, investigating the potential of this compound as a therapeutic agent in human clinical trials is another important future direction.
Conclusion:
In conclusion, 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride is a chemical compound that has shown potential in scientific research for its selective blocking of dopamine receptor D4. It has been used in various studies to investigate its potential applications in treating neurological disorders such as schizophrenia, ADHD, and Parkinson's disease. While there are advantages to using this compound in lab experiments, careful monitoring of its potential toxicity and side effects is necessary. There are various future directions for research involving this compound, including investigating its potential applications in treating other neurological disorders and understanding its long-term effects.
Synthesemethoden
The synthesis method for 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride involves the reaction of 1-methyl-2-(3-trifluoromethylphenyl)ethylamine with morpholine in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c1-11(18-5-7-19-8-6-18)9-12-3-2-4-13(10-12)14(15,16)17;/h2-4,10-11H,5-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRLJODGIVVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
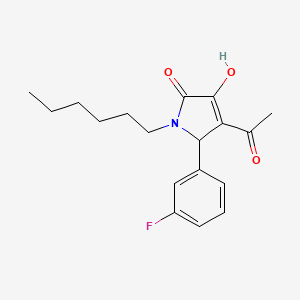
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
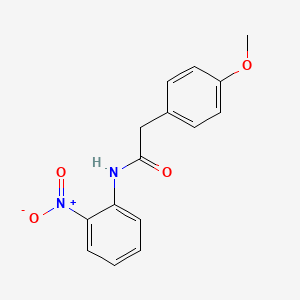
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)
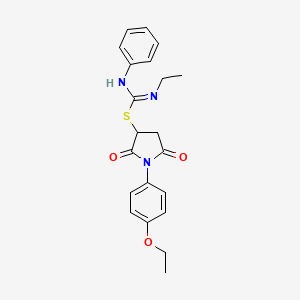
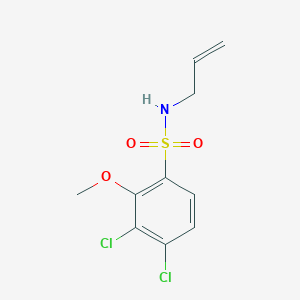
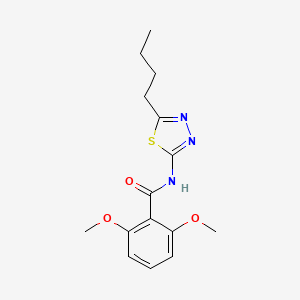
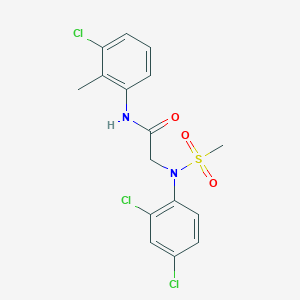
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
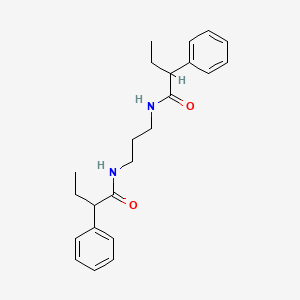
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)